JAK Isoform Selectivity: CP-352664 Exhibits >47-Fold Selectivity for JAK3 Over JAK1 Compared to Pan-JAK Inhibitors
CP-352664 demonstrates a >47-fold selectivity for JAK3 (IC50 = 210 nM) over JAK1 (IC50 > 10,000 nM) in enzyme inhibition assays [1]. In contrast, tofacitinib (CP-690550), a clinical JAK inhibitor developed from the same chemical series, exhibits near-equipotent inhibition of JAK1 (IC50 = 3.2 nM), JAK2 (IC50 = 4.1 nM), and JAK3 (IC50 = 1.6 nM) [2]. Similarly, ruxolitinib shows preferential JAK1/2 inhibition with IC50 values of 2.7 nM and 4.5 nM, respectively, but only 322 nM against JAK3, resulting in a JAK3/JAK1 selectivity ratio of ~119 [3]. The structural basis for CP-352664's JAK3 selectivity resides in its hexahydro-1H-carbazole moiety, which occupies a hydrophobic pocket in JAK3 that is less accessible in JAK1 and JAK2 due to sequence differences at residues 939–944 [4].
| Evidence Dimension | JAK isoform selectivity (IC50 values) |
|---|---|
| Target Compound Data | JAK3 IC50 = 210 nM; JAK1 IC50 > 10,000 nM |
| Comparator Or Baseline | Tofacitinib: JAK1 IC50 = 3.2 nM, JAK2 IC50 = 4.1 nM, JAK3 IC50 = 1.6 nM; Ruxolitinib: JAK1 IC50 = 2.7 nM, JAK2 IC50 = 4.5 nM, JAK3 IC50 = 322 nM |
| Quantified Difference | CP-352664 JAK3/JAK1 selectivity ratio > 47.6; Tofacitinib ratio ≈ 0.5; Ruxolitinib ratio ≈ 119 (inverse selectivity) |
| Conditions | In vitro enzyme inhibition assays using recombinant catalytic domains of human JAK1, JAK2, and JAK3 expressed in Sf9 insect cells |
Why This Matters
This >47-fold selectivity window enables researchers to isolate JAK3-dependent signaling pathways without confounding off-target JAK1/2 inhibition, which is critical for studies focused on T-cell and NK-cell biology where JAK3 function is essential but JAK1/2 blockade induces hematologic toxicity.
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- [3] Quintás-Cardama A, et al. Preclinical characterization of the selective JAK1/2 inhibitor INCB018424: therapeutic implications for the treatment of myeloproliferative neoplasms. Blood. 2010 Apr 15;115(15):3109-17. View Source
- [4] Chrencik JE, et al. Structural and thermodynamic characterization of the TYK2 and JAK3 kinase domains in complex with CP-690550 and CMP-6. J Mol Biol. 2010 Jul 23;400(3):413-33. View Source
